5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

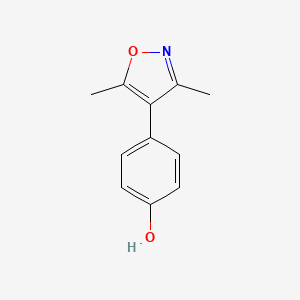

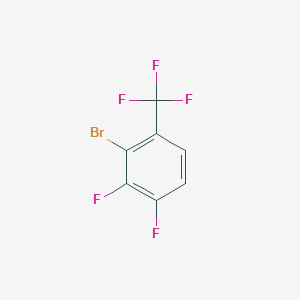

5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene (5-Br-DC-IPM) is an aromatic compound that has been studied extensively for its applications in scientific research. It is a halogenated aromatic compound with a bromine atom in the para position and two chlorine atoms in the meta and ortho positions. 5-Br-DC-IPM is a colorless, crystalline solid with a melting point of 112-114°C and a boiling point of 282-283°C. 5-Br-DC-IPM has a molecular formula of C15H14BrCl2O2 and a molecular weight of 397.56 g/mol.

Aplicaciones Científicas De Investigación

Synthesis Routes : The synthesis of related bromophenols and brominated compounds often starts from simple, available materials, employing steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. For instance, a key intermediate for SGLT2 inhibitors, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was effectively prepared from dimethyl terephthalate in six steps, demonstrating a scalable and cost-effective synthesis route (Zhang et al., 2022).

Biological Activities : Bromophenols, similar in structure to the compound , have been studied for their biological activities. For example, natural and synthetic bromophenols have shown moderate inhibitory activities against protein tyrosine phosphatase 1B (PTP1B), which is relevant for diabetes and obesity research (Guo et al., 2011). Additionally, bromophenol derivatives have been investigated for their carbonic anhydrase inhibitory properties, suggesting potential applications in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Antioxidant Potential

Bromophenols from marine sources, closely related to the compound , have been evaluated for their antioxidant activity. These compounds, often found in marine algae, have demonstrated potent free radical scavenging abilities, suggesting potential applications as natural antioxidants in food preservation and health supplements (Li et al., 2011).

Copolymerization and Material Science Applications

Brominated aromatic compounds, akin to 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene, have been used in the synthesis of novel copolymers. These materials, featuring halogen and methoxy substitutions, have been copolymerized with styrene, leading to polymers with unique properties suitable for advanced material science applications. The synthesis involves Knoevenagel condensation followed by copolymerization, demonstrating the versatility of brominated compounds in polymer chemistry (Hussain et al., 2019).

Mecanismo De Acción

- Electrophilic Aromatic Substitution (EAS) : The compound likely undergoes EAS reactions with aromatic rings. In the first step, an electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, leading to a substituted benzene ring .

Mode of Action

Propiedades

IUPAC Name |

5-bromo-1,3-dichloro-2-(4-methoxy-3-propan-2-ylphenoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrCl2O2/c1-9(2)12-8-11(4-5-15(12)20-3)21-16-13(18)6-10(17)7-14(16)19/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSMDNCLZLSURV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Br)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrCl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471231 |

Source

|

| Record name | 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525575-58-0 |

Source

|

| Record name | 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)

![Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B1279572.png)